molecular formula C13H15NO2 B11888581 Methyl 4-(1H-indol-1-yl)butanoate CAS No. 143217-46-3

Methyl 4-(1H-indol-1-yl)butanoate

Cat. No.: B11888581
CAS No.: 143217-46-3
M. Wt: 217.26 g/mol
InChI Key: IYQNSZJUPJZUHS-UHFFFAOYSA-N
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Description

Methyl 4-(1H-indol-1-yl)butanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring attached to a butanoate ester group, making it a versatile molecule in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1H-indol-1-yl)butanoate typically involves the reaction of indole with butanoic acid derivatives. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The resulting indole can then be esterified with methyl butanoate under standard esterification conditions using an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-indol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(1H-indol-1-yl)butanoate involves its interaction with specific molecular targets. The indole ring can mimic the structure of tryptophan, allowing it to bind to various enzymes and receptors in the body. This binding can modulate biological pathways, leading to effects such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1H-indol-1-yl)butanoate is unique due to its specific ester group and the position of the indole ring attachment. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .

Biological Activity

Methyl 4-(1H-indol-1-yl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will delve into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an indole moiety linked to a butanoate group through a methyl ester functional group. Its chemical formula is C13_{13}H15_{15}N1_{1}O2_{2}. The indole structure is known for its diverse biological activities, making this compound a candidate for various pharmacological applications.

The mechanism of action of this compound primarily involves its ability to mimic the structure of tryptophan, allowing it to interact with specific enzymes and receptors in the body. This interaction can modulate biological pathways, leading to effects such as enzyme inhibition or receptor activation. Notably, it has been studied for its potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurotransmission .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress .
  • Cytotoxic Effects : Preliminary investigations have indicated potential cytotoxic effects on cancer cell lines, warranting further exploration into its anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructure CharacteristicsBiological Activity
Methyl 4-(1-methyl-1H-indol-3-yl)butanoateMethyl group at C-3 positionSimilar antimicrobial effects
Ethyl 4-(1H-indol-1-yl)butanoateEthyl ester instead of methylEnhanced plant growth regulation

This compound is unique due to its specific ester group and the position of the indole ring attachment, influencing its reactivity and biological activity .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study assessed the antibacterial activity against various bacterial strains, revealing significant inhibition zones compared to control groups. The compound showed particular efficacy against Staphylococcus aureus and Escherichia coli.
  • Antioxidant Activity : In vitro assays demonstrated that this compound reduced reactive oxygen species (ROS) levels in cultured cells, suggesting a protective effect against oxidative damage.
  • Cytotoxicity in Cancer Cells : Research involving human cancer cell lines indicated that treatment with this compound resulted in dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

Properties

CAS No.

143217-46-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 4-indol-1-ylbutanoate

InChI

InChI=1S/C13H15NO2/c1-16-13(15)7-4-9-14-10-8-11-5-2-3-6-12(11)14/h2-3,5-6,8,10H,4,7,9H2,1H3

InChI Key

IYQNSZJUPJZUHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C=CC2=CC=CC=C21

Origin of Product

United States

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